Cas no 2411289-56-8 (2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide)
2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide is a specialized chemical compound featuring a chloroacetamide moiety linked to a cyclopentyl-substituted pyrazole ethylamine scaffold. This structure confers reactivity for further functionalization, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The chloroacetamide functionality allows for nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. Its well-defined molecular architecture supports precise modifications, aiding in structure-activity relationship studies. Suitable for controlled reactions, this compound is typically handled under inert conditions to preserve its reactivity.
2411289-56-8 structure
Product Name:2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide
CAS No:2411289-56-8
MF:C12H18ClN3O
MW:255.743821620941
CID:5357653
Update Time:2025-06-07
2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- Z3887631289
- 2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide
- 2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide
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- Inchi: 1S/C12H18ClN3O/c13-9-12(17)14-7-5-10-6-8-16(15-10)11-3-1-2-4-11/h6,8,11H,1-5,7,9H2,(H,14,17)
- InChI Key: GXDKHOSGDVSLCK-UHFFFAOYSA-N
- SMILES: ClCC(NCCC1C=CN(C2CCCC2)N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 256
- XLogP3: 1.6
- Topological Polar Surface Area: 46.9
2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7462145-0.05g |
2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide |
2411289-56-8 | 95.0% | 0.05g |
$246.0 | 2025-03-11 | |
| 1PlusChem | 1P02978Y-50mg |
2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide |
2411289-56-8 | 90% | 50mg |
$356.00 | 2024-05-22 |
2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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